5,6,7-trifluoro-1H-indole-2-carboxylic acid
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Overview
Description
5,6,7-Trifluoro-1H-indole-2-carboxylic acid: is a fluorinated indole derivative with the molecular formula C9H4F3NO2 and a molecular weight of 215.13 g/mol This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 7 on the indole ring, and a carboxylic acid group at position 2
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5,6,7-trifluoro-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative, such as 5,6,7-trifluoroindole.
Carboxylation: The indole derivative undergoes carboxylation at the 2-position using a carboxylating agent like carbon dioxide (CO2) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) to facilitate the carboxylation process.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
5,6,7-Trifluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Indole derivatives with substituted functional groups.
Scientific Research Applications
5,6,7-Trifluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
5,6,7-Trifluoro-1H-indole: Lacks the carboxylic acid group at position 2.
5,6,7-Trifluoro-1H-indole-3-carboxylic acid: Has the carboxylic acid group at position 3 instead of position 2.
5,6,7-Trifluoro-2-methyl-1H-indole: Contains a methyl group at position 2 instead of a carboxylic acid group.
Uniqueness:
5,6,7-Trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at position 2, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms further enhances its properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6,7-trifluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-4-1-3-2-5(9(14)15)13-8(3)7(12)6(4)11/h1-2,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXZNNSALVGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C(=C1F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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